8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline
Overview
Description
8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines It is characterized by the presence of bromine and chlorine substituents on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline typically involves the bromination and chlorination of tetrahydroquinoline derivatives. One common method includes the use of bromine and chlorine sources such as N-bromosuccinimide and triphenylphosphine dibromide . The reaction conditions often require a solvent like dichloromethane and a catalyst to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran.
Oxidation: Potassium permanganate in acetone, chromium trioxide in acetic acid.
Reduction: Palladium on carbon in ethanol under hydrogen atmosphere.
Major Products Formed
Substitution: Formation of various substituted tetrahydroquinolines.
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of fully reduced tetrahydroquinoline derivatives.
Scientific Research Applications
8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including inhibitors of cholesteryl ester transfer protein.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine substituents play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline: Similar structure but different positioning of bromine and chlorine atoms.
8-Bromo-5-chloroquinoline: Lacks the tetrahydro structure, leading to different chemical properties.
Tetrahydroisoquinoline: Similar tetrahydro structure but without halogen substituents.
Uniqueness
8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline is unique due to the specific positioning of bromine and chlorine atoms on the tetrahydroquinoline ring. This unique arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
8-bromo-5-chloro-1,2,3,4-tetrahydroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h3-4,12H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJJEJCDRHIFTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2NC1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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